molecular formula C27H30N6S B2712867 5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 896695-96-8

5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2712867
CAS RN: 896695-96-8
M. Wt: 470.64
InChI Key: WDEODQWMTJDFOI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, including a triazoloquinazoline group, a dimethylpyrazolyl group, and a tert-butylphenyl group .

Safety and Hazards

One of the components of this compound, 3,5-dimethylpyrazole, has several hazard statements associated with it, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H361 (suspected of damaging fertility or the unborn child), and H373 (may cause damage to organs through prolonged or repeated exposure) .

properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6S/c1-18-16-19(2)32(30-18)15-14-24-29-25-22-8-6-7-9-23(22)28-26(33(25)31-24)34-17-20-10-12-21(13-11-20)27(3,4)5/h6-13,16H,14-15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEODQWMTJDFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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